molecular formula C13H16O3 B3043668 3-(3-Tert-butoxy-phenyl)-acrylic acid CAS No. 898405-11-3

3-(3-Tert-butoxy-phenyl)-acrylic acid

Cat. No.: B3043668
CAS No.: 898405-11-3
M. Wt: 220.26 g/mol
InChI Key: BKZBGYVDUSGMKZ-BQYQJAHWSA-N
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Description

3-(3-Tert-butoxy-phenyl)-acrylic acid is an organic compound characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Tert-butoxy-phenyl)-acrylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-tert-butoxybenzaldehyde.

    Aldol Condensation: The 3-tert-butoxybenzaldehyde undergoes an aldol condensation with malonic acid in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy acid.

    Dehydration: The β-hydroxy acid is then dehydrated to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Tert-butoxy-phenyl)-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Compounds with different functional groups replacing the tert-butoxy group.

Scientific Research Applications

3-(3-Tert-butoxy-phenyl)-acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Tert-butoxy-phenyl)-acrylic acid involves its interaction with molecular targets through its functional groups. The acrylic acid moiety can participate in Michael addition reactions, while the tert-butoxy group can influence the compound’s reactivity and stability. The phenyl ring provides a platform for π-π interactions with other aromatic systems.

Comparison with Similar Compounds

  • 3-(tert-Butoxy)phenylboronic acid
  • 3-(tert-Butoxy)phenylmethanol
  • 3-(tert-Butoxy)phenylacetic acid

Comparison:

  • 3-(tert-Butoxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of an acrylic acid moiety. Used in Suzuki coupling reactions.
  • 3-(tert-Butoxy)phenylmethanol: Contains a hydroxyl group instead of an acrylic acid moiety. Used as an intermediate in organic synthesis.
  • 3-(tert-Butoxy)phenylacetic acid: Contains an acetic acid moiety instead of an acrylic acid moiety. Used in the synthesis of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

(E)-3-[3-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2,3)16-11-6-4-5-10(9-11)7-8-12(14)15/h4-9H,1-3H3,(H,14,15)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZBGYVDUSGMKZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=CC(=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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